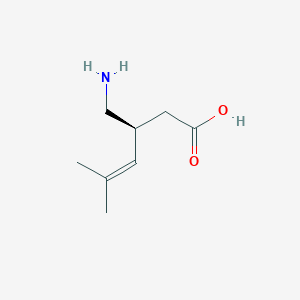

(S)-4,5-Dehydro Pregabalin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(3S)-3-(aminomethyl)-5-methylhex-4-enoic acid |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |

InChI Key |

RILHQHHDJPATCS-SSDOTTSWSA-N |

Isomeric SMILES |

CC(=C[C@H](CC(=O)O)CN)C |

Canonical SMILES |

CC(=CC(CC(=O)O)CN)C |

Origin of Product |

United States |

Synthetic Strategies and Formation Pathways of S 4,5 Dehydro Pregabalin

Intentional Synthesis Methodologies

The deliberate synthesis of (S)-4,5-Dehydro Pregabalin (B1679071) and its related intermediates is pursued through various advanced chemical strategies, including chemoenzymatic methods, enantioselective preparations, and derivations from racemic mixtures. These approaches aim to achieve high purity and specific stereochemistry.

Chemoenzymatic Approaches for Related Dehydro Intermediates

Chemoenzymatic methods are pivotal in the synthesis of precursors for GABA analogues like Pregabalin, offering a green alternative to traditional metal-dependent hydrogenations. nih.gov These strategies often involve the use of enzymes for highly selective transformations.

A key approach involves the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. nih.govacs.orgnih.gov This method can produce chiral β-cyano esters, which are precursors to (S)-4,5-Dehydro Pregabalin. nih.gov The stereochemical outcome of this reduction can be controlled by modifying the substrate, such as by varying the size of the ester's alkoxy moiety or by using stereochemically pure (E)- or (Z)-isomers of the starting material. nih.govacs.orgnih.gov This allows for the selective synthesis of either enantiomer of the product with high conversion rates. nih.gov For instance, the use of ene-reductases like OPR1 from Lycopersicon esculentum has been shown to effectively reduce the (E)-isomer of an unsaturated cyanoester intermediate to the desired (S)-stereocenter with over 99% enantiomeric excess (ee). researchgate.net

Another chemoenzymatic strategy involves the kinetic resolution of racemic intermediates. Lipases are commonly employed for the enantioselective hydrolysis of diester precursors. nih.govresearchgate.net For example, a mutant of Talaromyces thermophilus lipase (B570770) has demonstrated high hydrolytic activity towards 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), a key intermediate. nih.gov This enzymatic resolution yields (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA), which can then be converted to the target dehydro compound. nih.gov The efficiency of such processes can be enhanced by immobilizing the enzyme, which allows for its reuse and operation at higher substrate concentrations. nih.gov

The following table summarizes key enzymes and their roles in the synthesis of dehydro pregabalin intermediates:

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Key Outcome | Reference |

| Ene-Reductase | OPR1 from Lycopersicon esculentum | (E)- or (Z)-β-Cyanoacrylate Esters | Chiral β-Cyano Esters | High enantioselectivity for (S)- or (R)-isomers | nih.govresearchgate.net |

| Lipase | Mutant Talaromyces thermophilus Lipase | Racemic CNDE | (S)-CCMA | Efficient kinetic resolution | nih.gov |

| D-Hydantoinase | Evolved D-Hydantoinase | 3-Isobutylglutarimide | (R)-3-Isobutyl Glutaric Acid Monoamide | Enantioselective desymmetrization | enzymaster.de |

Enantioselective Preparations

Enantioselective synthesis is crucial for producing the specific (S)-enantiomer of 4,5-Dehydro Pregabalin. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction.

One notable enantioselective method involves the asymmetric Michael addition of diethyl malonate to 4-methyl-1-nitropentene-1. This reaction can be catalyzed by a chiral nickel(II) complex with (S,S)-N,N'-dibenzylcyclohexane-1,2-diamine, leading to the desired (S)-enantiomer with high enantiomeric excess. google.com Subsequent reduction and hydrolysis yield (S)-Pregabalin, and by analogy, this route can be adapted for the dehydro analog. google.com

Organocatalysis presents another powerful tool for the enantioselective synthesis of Pregabalin precursors. acs.orgunivaq.it For instance, a chiral organocatalyst can be used to facilitate the conjugate addition of an aldehyde to a nitroalkene, establishing the chiral center early in the synthetic sequence. acs.orgunivaq.it The efficiency of such processes can be significantly enhanced through the optimization of the catalyst structure and reaction conditions. acs.org

Furthermore, the resolution of racemic mixtures using chiral resolving agents is a well-established method. For example, racemic pregabalin can be resolved by forming diastereomeric salts with a chiral acid, such as (S)-(+)-mandelic acid. scribd.com This principle can also be applied to the resolution of racemic 4,5-Dehydro Pregabalin. scribd.com

Key enantioselective strategies are outlined in the table below:

| Method | Catalyst/Reagent | Key Transformation | Advantage | Reference |

| Asymmetric Michael Addition | Chiral Nickel(II) Complex | Enantioselective addition of a malonate to a nitroalkene | High enantiomeric excess | google.com |

| Organocatalysis | Chiral Amine/Squaramide Catalyst | Asymmetric conjugate addition | Metal-free, high turnover | acs.orgunivaq.it |

| Diastereomeric Salt Resolution | (S)-(+)-Mandelic Acid | Separation of enantiomers from a racemic mixture | Established and effective method | scribd.com |

Derivations from Racemic 4,5-Dehydro Pregabalin

The synthesis of this compound can also be achieved by first preparing the racemic form and then resolving the enantiomers. The racemic compound itself is often considered an impurity in Pregabalin synthesis. pharmaffiliates.com

The synthesis of racemic 4,5-Dehydro Pregabalin can start from precursors like 3-isobutylglutaric anhydride. A series of reactions, including acylation and cyclization, form an intermediate which is then dehydrogenated to introduce the double bond.

Once the racemic mixture is obtained, resolution can be performed. As mentioned previously, the formation of diastereomeric salts with a chiral resolving agent is a common technique. scribd.com The choice of solvent and the precise conditions of crystallization are critical for achieving efficient separation of the diastereomers. scribd.com

Unintended Formation in Pregabalin Production and Stability

This compound can also be formed unintentionally during the production and storage of Pregabalin. Its presence as a process-related impurity and a degradation product is a significant concern for pharmaceutical quality control.

Generation as a Process Impurity

During the synthesis of Pregabalin, several side reactions can lead to the formation of impurities, including unsaturated analogs like 4,5-Dehydro Pregabalin. ontosight.ai The specific synthetic route employed can influence the types and levels of impurities generated. For instance, certain steps in the synthesis may involve conditions that favor elimination reactions, leading to the formation of a double bond. colab.ws

The purification of the final active pharmaceutical ingredient (API) is therefore a critical step to ensure that the levels of such impurities are within acceptable limits as defined by regulatory agencies. ontosight.ai Chromatographic techniques are often employed for this purpose. ontosight.ai

Degradation Pathways Leading to 4,5-Dehydro Analogues

Pregabalin can degrade under certain conditions, leading to the formation of various degradation products, including 4,5-Dehydro Pregabalin. These degradation pathways can be influenced by factors such as pH, temperature, and the presence of other substances.

Forced degradation studies have shown that Pregabalin degrades when heated at extreme pH values and under oxidative conditions. europa.eu While lactamization is a primary degradation pathway for Pregabalin, the formation of unsaturated impurities through elimination reactions is also possible. fda.govresearchgate.net

Additionally, interactions with excipients in a formulated product can lead to degradation. For example, the Maillard reaction between Pregabalin and lactose (B1674315) can form various conjugates. scirp.orgnih.gov While this specific reaction does not directly form 4,5-Dehydro Pregabalin, it highlights the potential for complex degradation pathways in the solid state.

The following table lists some of the conditions that can lead to the formation of Pregabalin degradation products:

| Condition | Potential Degradation Product(s) | Significance | Reference |

| High Temperature and Extreme pH | Pregabalin Lactam, Dehydro Analogs | Stability concern during manufacturing and storage | europa.eu |

| Oxidative Stress | Various Oxidized Products | Potential for impurity formation | europa.eu |

| Presence of Lactose | Pregabalin-Lactose Conjugates | Drug-excipient incompatibility | scirp.orgnih.gov |

Influence of Manufacturing Parameters on Formation

The formation of this compound, a notable impurity in the synthesis of Pregabalin, is significantly influenced by various manufacturing parameters. This unsaturated impurity can arise both as a byproduct during the synthetic process and as a degradation product. Meticulous control of reaction conditions is therefore essential to minimize its presence in the final active pharmaceutical ingredient (API).

The manufacturing process of Pregabalin involves multiple steps, and the formation of this compound is not attributed to a single, isolated factor but rather a combination of parameters throughout the synthesis and purification stages. These parameters include the choice of synthetic route, reaction temperature, pH, the presence of catalysts, and the duration of specific reactions.

Forced degradation studies, which are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods, have provided valuable insights into the conditions that favor the formation of this compound. These studies subject the Pregabalin API to harsh conditions, such as extreme pH, high temperatures, and oxidative stress, to accelerate the degradation process.

Research has shown that Pregabalin is susceptible to degradation under both acidic and basic conditions, as well as thermal and oxidative stress. Notably, significant degradation of Pregabalin has been observed under base hydrolysis and oxidative stress conditions, leading to the formation of various impurities, including this compound. ijpsr.com One study specifically identified the formation of a known impurity, referred to as impurity-D, under acidic and base hydrolysis, as well as thermal stress conditions. ijpsr.com

In one of the synthetic pathways to produce Pregabalin, a Hofmann degradation reaction is employed. The operational parameters for this reaction are critical in controlling the impurity profile. For instance, the reaction temperature is maintained between -10 and 20 °C, and the molar ratio of the alkali to the starting material is in the range of 4-6:1. google.com These specific conditions are designed to optimize the yield of Pregabalin while minimizing the formation of byproducts.

The following table summarizes the key manufacturing parameters and their influence on the formation of this compound, based on findings from various studies.

| Parameter | Condition | Effect on this compound Formation | Reference |

| pH | Basic (alkaline) hydrolysis | Significant degradation of Pregabalin, leading to the formation of impurities including the dehydro product. | ijpsr.com |

| Acidic hydrolysis | Slight degradation of Pregabalin, with the potential for dehydro impurity formation. | ijpsr.com | |

| pH 12.33 | Optimal pH for a specific hydrogenation step in a chemoenzymatic synthesis route of Pregabalin. | researchgate.net | |

| Temperature | -10 to 20 °C | Controlled temperature range for Hofmann degradation reaction to minimize byproducts. | google.com |

| 110 °C | Optimal temperature for a specific hydrogenation step in a chemoenzymatic synthesis route. | researchgate.net | |

| Thermal Stress | Can lead to the formation of the dehydro impurity. | ijpsr.com | |

| Reaction Type | Hofmann Degradation | The conditions of this reaction, including temperature and alkali concentration, are critical for purity. | google.com |

| Hydrogenation | Optimization of this step is crucial to reduce the formation of unsaturated byproducts. | ||

| Stress Condition | Oxidative Stress | Significant degradation of Pregabalin, leading to the formation of impurities. | ijpsr.com |

It is evident that the control of manufacturing parameters, particularly pH and temperature, is a critical aspect of ensuring the purity of Pregabalin by minimizing the formation of this compound. The optimization of synthetic steps, such as hydrogenation and degradation reactions, plays a pivotal role in achieving the desired quality of the final product.

Stereochemical Investigations of S 4,5 Dehydro Pregabalin

Importance of (S)-Configuration in Related Compounds

The pharmacological activity of many GABA analogs is intrinsically linked to their stereochemistry. scirp.org In the case of Pregabalin (B1679071), it is the (S)-enantiomer that is responsible for its therapeutic effects, binding with high affinity to the alpha-2-delta subunit of voltage-gated calcium channels. nih.govnih.gov The (R)-enantiomer, in contrast, is reported to be significantly less active. nih.gov

This stereospecificity is a common theme among related compounds. For instance, in various GABA derivatives, it has been observed that one enantiomer exhibits markedly higher biological activity than its mirror image. scirp.org Molecular modeling studies of Pregabalin analogues have suggested that the (S)-enantiomers generally exhibit a more favorable interaction energy compared to their (R)-counterparts. nih.govmdpi.com This underscores the critical role of the specific three-dimensional arrangement of atoms in the molecule for its biological function. The conformation of GABA and its analogs is crucial for their interaction with different biological receptors. wikipedia.org

Chiral Purity Assessment and Control

Given the stereospecific activity of GABA analogs, ensuring the chiral purity of the desired (S)-enantiomer is a paramount concern in pharmaceutical manufacturing. The presence of the unwanted (R)-enantiomer is considered an impurity that must be strictly controlled. nih.gov

Various analytical techniques are employed to assess the chiral purity of Pregabalin and its analogs. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating and quantifying enantiomers. nih.gov Specifically, direct resolution of Pregabalin enantiomers has been achieved using a CSP with a zwitterionic selector derived from a cinchona alkaloid and sulfonic acid. nih.gov Another approach involves derivatization of the enantiomers with a chiral reagent, followed by separation on a standard achiral HPLC column. google.com

Capillary electrophoresis (CE) with cyclodextrin-based chiral selectors has also proven effective for determining the enantiomeric purity of compounds like Pregabalin. mdpi.com For instance, a CE method using heptakis(2,3,6-tri-O-methyl)-β-CD as a chiral selector was developed to assess the enantiomeric purity of derivatized Pregabalin. mdpi.com

Control of chiral purity often begins at the synthesis stage. Asymmetric synthesis strategies are designed to produce the desired enantiomer in high excess. tsijournals.comresearchgate.net This can involve the use of chiral auxiliaries, asymmetric hydrogenation with chiral catalysts, or chemoenzymatic methods. tsijournals.comresearchgate.netnih.gov For example, the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases has been explored as a biocatalytic route to chiral precursors of GABA analogues like Pregabalin. nih.govnih.gov

The following table summarizes some analytical techniques used for chiral purity assessment:

| Analytical Technique | Chiral Selector/Derivatizing Agent | Application |

| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase (e.g., ZWIX) | Direct enantiomeric separation of Pregabalin. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Nα-(5-fluor-2,4-dinitrophenyl)-D-amino acids | Derivatization for separation on achiral columns. google.com |

| Capillary Electrophoresis (CE) | Heptakis(2,3,6-tri-O-methyl)-β-CD | Enantiomeric purity of derivatized Pregabalin. mdpi.com |

Stereochemical Stability and Interconversion Considerations

The stability of the chiral center is a crucial factor, as any racemization or epimerization would lead to the formation of the undesired enantiomer, compromising the product's purity and efficacy. For the related compound, (R)-4,5-Dehydro Pregabalin, studies have indicated that the (R)-configuration at the C3 position is stable under a range of conditions, including acidic and basic hydrolysis (pH 2–12) and high temperatures (up to 100°C in aqueous or organic solvents), with no racemization observed.

While specific data on the stereochemical stability of (S)-4,5-Dehydro Pregabalin is not extensively detailed in the provided search results, the stability of its enantiomer suggests that the chiral center in this class of compounds is generally robust. The potential for interconversion between enantiomers under various processing and storage conditions must be evaluated during pharmaceutical development to ensure the final product maintains its desired stereochemical integrity.

Enantiomeric Resolution Techniques for Dehydro Pregabalin Analogues

When a synthesis results in a racemic or enantiomerically-enriched mixture of dehydro pregabalin analogues, resolution techniques are necessary to isolate the desired enantiomer. googleapis.com

One of the most common methods for resolving racemic mixtures of amino acids and their derivatives is through the formation of diastereomeric salts. googleapis.com This involves reacting the racemic mixture with a chiral resolving agent, which is typically a chiral acid or base. googleapis.comgoogle.com The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. googleapis.com For Pregabalin itself, (S)-(+)-mandelic acid has been used as a chiral resolving agent. googleapis.com

Enzymatic resolution is another powerful technique. nih.gov Lipases, for example, can selectively catalyze the hydrolysis of an ester group in one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. google.com This chemo-enzymatic approach has been applied to the synthesis of Pregabalin precursors. nih.govacs.org Transaminases are also being explored for the deracemization of racemic pregabalin, converting the undesired enantiomer into the desired one. google.com

Chromatographic methods, particularly preparative HPLC with chiral stationary phases, can also be used for the large-scale separation of enantiomers. googleapis.com

The table below outlines some resolution techniques applicable to GABA analogues:

| Resolution Technique | Principle | Example Application |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. googleapis.com | Resolution of racemic Pregabalin using (S)-(+)-mandelic acid. googleapis.com |

| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer. nih.gov | Lipase-mediated resolution of β-cyanodiester precursors of Pregabalin. nih.govacs.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. googleapis.com | Separation of enantiomers for analytical and preparative purposes. googleapis.com |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of analytical procedures for (S)-4,5-Dehydro Pregabalin (B1679071), enabling its separation from the parent drug, its enantiomer ((R)-4,5-Dehydro Pregabalin), and other related substances. nih.gov The choice of technique depends on the specific analytical goal, such as enantiomeric purity determination, impurity profiling, or quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of (S)-4,5-Dehydro Pregabalin. Given the compound's chirality, methods are focused on achieving enantioseparation from its (R)-isomer. This can be accomplished either directly, using a chiral stationary phase (CSP), or indirectly, through derivatization to form diastereomers that can be separated on a standard achiral column. nih.govresearchgate.net

The development of a robust enantioselective HPLC method is a critical and multifaceted process. The direct separation of enantiomers on a CSP is often preferred as it simplifies sample preparation.

Direct Chiral Separation: For direct resolution, zwitterionic CSPs derived from cinchona alkaloids have proven effective for Pregabalin and its analogs. nih.gov The optimization of key chromatographic parameters is crucial for achieving adequate resolution (Rs > 1.5) between the (S) and (R) enantiomers.

Chiral Stationary Phase Selection: The choice of CSP is the most critical parameter. Zwitterionic selectors, such as CHIRALPAK ZWIX, facilitate enantiomeric recognition through a combination of ionic interactions, hydrogen bonding, and steric effects. nih.gov

Mobile Phase Composition: The mobile phase, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, significantly influences retention and resolution. The type and concentration of buffer salts (e.g., ammonium (B1175870) formate, ammonium dihydrogen orthophosphate) and acidic/basic modifiers (e.g., formic acid) must be carefully optimized. nih.gov

Column Temperature: Temperature affects the thermodynamics of the chiral recognition process and the viscosity of the mobile phase. Lower temperatures often enhance enantioselectivity. nih.gov

Flow Rate: Adjusting the flow rate can impact efficiency and analysis time, with lower flow rates generally improving resolution. nih.gov

Indirect Chiral Separation (Pre-column Derivatization): An alternative strategy involves pre-column derivatization with a chiral derivatizing agent to convert the enantiomers into a pair of diastereomers. researchgate.netresearchgate.net These diastereomers have different physicochemical properties and can be separated on a conventional achiral column, such as a C18 column. researchgate.net

Derivatizing Agents: Chiral reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA or a Marfey's reagent variant) are commonly used. researchgate.netresearchgate.net The reaction targets the primary amine of this compound.

Reaction Optimization: The derivatization reaction conditions, including pH, temperature, reaction time, and reagent concentration, must be optimized to ensure a complete and reproducible reaction without side products. researchgate.net

Table 1: Example HPLC Method Parameters for Chiral Separation of Pregabalin Analogs

| Parameter | Direct Method (CSP) nih.gov | Indirect Method (Derivatization) researchgate.net |

|---|---|---|

| Column | CHIRALPAK ZWIX(+) (150 x 3.0 mm, 3 µm) | Lichrospher C18 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | 5 mM Ammonium Formate + 5 mM Formic Acid in MeOH/Water (96/4, v/v) | 0.5% Triethylamine (pH 3.0 with Phosphoric Acid) / Acetonitrile (55:45, v/v) |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Column Temperature | 25 °C | Not Specified (Ambient) |

| Detection | Mass Spectrometry (MS) | UV at 339 nm |

| Notes | Separates enantiomers directly. | Separates diastereomers after derivatization with FDAA. |

The lack of a strong UV-absorbing chromophore in the this compound molecule presents a detection challenge. nih.gov The choice of detector is therefore critical for achieving the required sensitivity and selectivity.

UV/Diode Array Detection (DAD): Direct UV detection is difficult due to low molar absorptivity at typical wavelengths. nih.gov However, it becomes a viable and robust method following derivatization with a chromophore-containing reagent. Agents like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) or FDAA introduce strong chromophores into the analyte, allowing for sensitive detection at wavelengths such as 360 nm or 340 nm, respectively. researchgate.netresearchgate.net DAD provides the additional benefit of acquiring spectral data to assess peak purity. usp.org

Fluorescence Detection (FLD): Derivatization with fluorogenic reagents, such as o-phthaldialdehyde (OPA) in the presence of a thiol, can be employed to create highly fluorescent derivatives. FLD offers superior sensitivity and selectivity compared to UV detection for trace-level analysis.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer is a powerful approach that overcomes the need for derivatization. nih.gov Electrospray ionization (ESI) is typically used to generate ions for detection. MS detection provides high sensitivity and selectivity based on the mass-to-charge ratio (m/z) of the analyte, making it ideal for direct chiral separations and for analyzing complex samples. nih.gov The limit of detection for Pregabalin using HPLC-MS can be as low as 1 ng/mL. nih.gov

Table 2: Comparison of Detection Methods for Pregabalin Analogs

| Detector | Derivatization Required? | Advantages | Typical LOQ nih.govresearchgate.net |

|---|---|---|---|

| UV/DAD | Yes (e.g., with DNFB, FDAA) | Robust, widely available, provides spectral data (DAD) | ~6 µg/mL (Direct UV) to <0.1 µg/mL (Derivatized) |

| Fluorescence (FLD) | Yes (e.g., with OPA) | High sensitivity and selectivity | Low ng/mL range |

| Mass Spectrometry (MS) | No | High sensitivity and selectivity, provides structural information, universal | ~5 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, but it requires chemical modification to increase the analyte's volatility and thermal stability. researchgate.net As an amino acid, the compound is non-volatile and can undergo thermal degradation or cyclization to its corresponding lactam in the hot GC injection port. researchgate.net

To overcome these challenges, a two-step derivatization is typically necessary:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to cap its polarity.

Acylation: The primary amine group is acylated (e.g., with trifluoroacetic anhydride) to reduce its basicity and improve chromatographic peak shape.

Once derivatized, the volatile analyte can be separated on a GC column and detected with high sensitivity and specificity by the mass spectrometer. GC-MS is particularly useful for identifying and quantifying volatile impurities and for enantiomeric analysis if a chiral derivatizing agent is used. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for the highly sensitive and selective quantification of non-volatile analytes like this compound in complex matrices without derivatization. nih.govmdpi.com

The methodology typically involves a simple reversed-phase LC separation followed by detection using a triple quadrupole mass spectrometer. mdpi.com

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate the protonated molecular ion [M+H]⁺. nih.gov

Detection: The analysis is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity, minimizing interference from matrix components. mdpi.com

Internal Standard: A stable isotope-labeled internal standard, such as a deuterated analog (e.g., Pregabalin-d4), is often used to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. nih.gov

This technique is widely applied in pharmacokinetic studies and for the quantification of trace-level impurities due to its excellent sensitivity, with linear ranges often spanning from low ng/mL to µg/mL concentrations. nih.govmdpi.com

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative purity assessment of this compound. ekb.eg It is valuable for monitoring reaction progress during synthesis and for preliminary purity checks of the bulk substance.

The process involves spotting the sample on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel 60 F254) and developing it in a sealed chamber with an appropriate mobile phase. ekb.eg Mobile phase systems for Pregabalin, such as chloroform:methanol or toluene:glacial acetic acid, can be adapted for its dehydro analog. ekb.eg

Since this compound lacks a UV chromophore, visualization of the spots on the TLC plate requires staining with a suitable reagent, such as ninhydrin, which reacts with the primary amine to produce a colored spot. The presence of impurities can be detected as additional spots on the developed chromatogram.

Preparative Chromatography for Isolation and Purification

The isolation of this compound, referred to as the 4-ene impurity, from crude Pregabalin mixtures is a critical step for obtaining a pure reference standard. nih.gov This is essential for the development and validation of analytical methods. Various preparative chromatography techniques have been successfully employed for this purpose, including Preparative High-Performance Liquid Chromatography (HPLC), Flash Chromatography, and Simulated Moving Bed (SMB) chromatography. nih.gov

A study on the isolation of this impurity utilized preparative HPLC with a reversed-phase solvent system. nih.gov In this process, a significant sample load of crude pregabalin was injected for each run to maximize the yield of the isolated impurity. The fractions containing the impurity were collected, and after evaporation of the organic solvent and lyophilization of the aqueous layer, the impurity was obtained in solid form with a purity of 98.86%. nih.gov The yield per injection was calculated to be 65%. nih.gov

For larger-scale and more cost-effective isolation, Simulated Moving Bed (SMB) chromatography has been identified as a highly efficient continuous chromatography technique. nih.gov An SMB system equipped with eight reversed-phased columns was used to separate the impurity from Pregabalin. By optimizing parameters such as flow rates and switching times, operating conditions were established to achieve a purity of over 90% in the raffinate stream. nih.gov

Below is a summary of the conditions used in different preparative chromatography techniques for the isolation of this compound.

| Parameter | Preparative HPLC | Flash Chromatography | Simulated Moving Bed (SMB) |

| Sample Concentration | 33 mg/mL | 80 mg/mL | 15 mg/mL |

| Injection/Loading | 50 mg of crude pregabalin per injection | 800 mg of crude pregabalin | 1500 mg of crude pregabalin |

| Solvent | Milli-Q water | Milli-Q water | Milli-Q water |

| Purity Achieved | 98.86% | Not specified | >90% |

| Yield | 65% per injection | Not specified | Not specified |

This table presents data from a study on the isolation of a process impurity of Pregabalin. nih.gov

Spectroscopic Techniques for Structure Elucidation

Once isolated, spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR are essential for verifying the molecule's backbone connectivity and its stereochemistry. researchgate.net The presence of a double bond between the fourth and fifth carbon atoms in the hexanoic acid chain is a key structural feature that can be confirmed by NMR analysis. Specific signals in the ¹H and ¹³C NMR spectra correspond to the protons and carbons in the vicinity of this double bond, distinguishing it from the saturated parent compound, Pregabalin.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular formula of this compound. This technique provides a highly precise measurement of the mass-to-charge ratio of the molecule. For instance, in an analysis of Pregabalin in postmortem samples using an HILIC technique coupled with HRMS, the instrument was set to detect the exact mass of the target analyte. nih.gov A similar approach for this compound would confirm its molecular formula of C₈H₁₅NO₂ by matching the experimentally determined exact mass with the theoretical calculated mass. htsbiopharma.compharmaceresearch.comclearsynth.com

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₁₅NO₂ | 157.2 |

| Pregabalin | C₈H₁₇NO₂ | 159.23 |

This table provides the molecular formula and weight for this compound and its parent compound. htsbiopharma.compharmaceresearch.com

Validation of Analytical Methods

The validation of analytical methods is a critical requirement to ensure that the method is suitable for its intended purpose. usp.orgijcrt.orgjchr.org For this compound, this involves demonstrating that the analytical procedure used for its identification and quantification is specific, selective, and sensitive.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ijpsr.com In the context of this compound, the method must be able to distinguish it from Pregabalin and other related impurities. usp.org

Forced degradation studies are often performed to demonstrate specificity. ijpsr.com In these studies, the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light. usp.orgijpsr.com The analytical method is then used to separate the main compound from any degradation products that are formed. usp.org For example, a stability-indicating UPLC method developed for Pregabalin and its impurities demonstrated good separation between the parent drug and its known and degradation impurities, confirming the method's specificity. ijpsr.com

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jchr.orgufrgs.br

Various analytical methods, primarily HPLC-based, have been validated for the determination of Pregabalin and its impurities, with established LOD and LOQ values. While specific values for this compound are not always individually reported, the sensitivity of the methods for related impurities provides an indication of the achievable limits.

The following table summarizes LOD and LOQ values from different validated analytical methods for Pregabalin, which are indicative of the sensitivity that can be expected for related impurities like this compound.

| Analytical Method | Analyte | LOD | LOQ |

| RP-HPLC | Pregabalin | 11.572 µg/mL | 35.068 µg/mL |

| HPLC (with derivatization) | Pregabalin in urine | 1.5 µg/mL | 2.5 µg/mL |

| UV-Visible Spectroscopy | Pregabalin | 0.9282 µg/mL | 2.8192 µg/mL |

| RP-HPLC | Pregabalin | 47.93 µg/mL | 145 µg/mL |

| HILIC-HRMS | Pregabalin in whole blood | 0.025 µg/mL | 0.060 µg/mL |

This table presents sensitivity data from various validated analytical methods for Pregabalin. nih.govijcrt.orgjchr.orgufrgs.brsid.ir

Linearity and Range

Linearity in an analytical method demonstrates a direct proportionality between the concentration of the analyte and the response of the analytical instrument. This is a critical parameter for ensuring accurate quantification. The range of the method is the interval between the upper and lower concentration limits for which the method has been proven to be linear, accurate, and precise.

For the analysis of related substances like this compound, the linearity is typically established by preparing a series of solutions of the reference standard at different concentrations. jchr.org These solutions are then injected into the HPLC system, and the peak areas are plotted against the corresponding concentrations to construct a calibration curve. iajps.com The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.0. iajps.comnih.gov

Table 1: Representative Linearity and Range Data for an HPLC Method

| Parameter | Value |

| Analyte | This compound |

| Range | 0.05 µg/mL - 1.5 µg/mL |

| Number of Concentration Levels | 6 |

| Regression Equation | y = 45876x + 1234 |

| Correlation Coefficient (r²) | ≥ 0.999 |

This table presents typical data expected from a validated HPLC method for a related substance like this compound, based on established methods for Pregabalin analysis. iajps.comnih.gov

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. jchr.orgiajps.com

Method precision (repeatability) is assessed by analyzing a minimum of six independent samples of the same batch, while intermediate precision (reproducibility) is evaluated by performing the analysis on different days, with different analysts, or using different equipment. usp.org For accuracy, recovery is typically assessed at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). jchr.orgjchr.org

Table 2: Summary of Precision and Accuracy Results

| Parameter | Acceptance Criteria | Typical Results |

| Precision | ||

| Method Precision (%RSD, n=6) | ≤ 5.0% | 1.8% |

| Intermediate Precision (%RSD, n=12) | ≤ 8.0% | 2.5% |

| Accuracy (Recovery) | ||

| Recovery at 50% | 90.0% - 110.0% | 99.5% |

| Recovery at 100% | 90.0% - 110.0% | 101.2% |

| Recovery at 150% | 90.0% - 110.0% | 99.8% |

This table illustrates expected precision and accuracy data for a validated analytical method for this compound, based on common acceptance criteria for related substance analysis. jchr.orgusp.org

Robustness and System Suitability

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. iajps.comwjpmr.com Typical variations include changes in the flow rate of the mobile phase, the column temperature, the mobile phase composition, and the detection wavelength. iajps.com The method is considered robust if the results remain within acceptable limits despite these minor changes.

System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis. iajps.comwjpmr.com Parameters such as theoretical plates, tailing factor, and resolution are evaluated to ensure the performance of the system. wjpmr.com

Table 3: Robustness and System Suitability Parameters

| Parameter | Variation | Acceptance Criteria |

| Robustness | ||

| Flow Rate | ± 0.1 mL/min | %RSD ≤ 2.0% |

| Column Temperature | ± 2 °C | %RSD ≤ 2.0% |

| Mobile Phase Composition | ± 2% Organic | %RSD ≤ 2.0% |

| System Suitability | ||

| Tailing Factor | N/A | ≤ 2.0 |

| Theoretical Plates | N/A | ≥ 2000 |

| Resolution | N/A | ≥ 2.0 |

This table outlines common parameters and acceptance criteria for robustness and system suitability testing in HPLC methods, which would be applicable to the analysis of this compound. iajps.comwjpmr.com

Application as Reference Standards and Markers

This compound is utilized as a reference standard for the identification and quantification of this specific impurity in Pregabalin drug substances and products. synzeal.com As a reference standard, it is a highly purified compound with a well-established chemical structure and purity. synthinkchemicals.com This allows for the accurate calibration of analytical instruments and the validation of analytical methods. synzeal.com

In its role as an analytical marker, the presence and concentration of this compound can provide valuable information about the manufacturing process of Pregabalin. Monitoring the levels of this impurity is crucial for process control and for ensuring that the final product meets the required quality specifications set by regulatory authorities. The availability of this compound as a reference standard is essential for pharmaceutical manufacturers to control for process-related impurities. htsbiopharma.com

Role in Impurity Profiling and Pharmaceutical Quality Control

Identification as a Key Impurity in Pregabalin (B1679071) Drug Substance

(S)-4,5-Dehydro Pregabalin is recognized as a key impurity that can form during the synthesis of the Pregabalin drug substance. High-Performance Liquid Chromatography (HPLC) analysis of different crude batches of Pregabalin has shown the presence of this 4-ene impurity in variable amounts, ranging from 0.1% to 2.0%. nih.gov

The identification of this impurity is crucial for ensuring the purity of the final drug product. Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) are employed for initial identification, which can detect the parent ion of the impurity. nih.gov For accurate detection and quantification in routine quality control, highly purified reference standards of this compound are essential. These standards are used to develop and validate analytical methods, such as HPLC, which can effectively separate the impurity from the main Pregabalin compound.

The structural difference between Pregabalin and its dehydro impurity is the presence of a double bond between the fourth and fifth carbon atoms in the hexanoic acid chain of this compound.

Table 1: Chemical Identification of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1141362-54-0 | C₈H₁₅NO₂ | 157.21 |

| rac-4,5-Dehydro Pregabalin | 216576-74-8 | C₈H₁₅NO₂ | 157.21 |

| Pregabalin | 148553-50-8 | C₈H₁₇NO₂ | 159.23 |

This table is interactive and allows for sorting by column.

Strategies for Impurity Minimization in Synthetic Processes

The control and minimization of this compound are central to the manufacturing of high-purity Pregabalin. Strategies to achieve this focus on both the optimization of the synthetic route and the implementation of effective purification steps.

Research into the formation of the 4-ene impurity indicates that its levels can be enhanced under highly basic conditions. nih.gov Therefore, a key strategy for minimization is the careful control of pH and avoidance of strong bases during the relevant stages of the synthesis and work-up procedures.

Various synthetic routes for Pregabalin have been developed, some of which aim to reduce impurity formation. researcher.liferesearchgate.netlupinepublishers.comresearchgate.net For instance, certain chemoenzymatic processes and methods employing asymmetric hydrogenation with specific catalysts can offer higher selectivity and yield purer products. researchgate.netnih.gov The choice of reagents, solvents, and reaction conditions plays a significant role in controlling the impurity profile. researchgate.net

In addition to optimizing the synthesis, purification processes are critical for removing the 4-ene impurity to acceptable levels. nih.gov Techniques employed include:

Crystallization: Recrystallization of the crude product is a common and effective method for purifying Pregabalin and reducing the level of related impurities. researchgate.net

Chromatography: For impurities that are difficult to remove by crystallization, chromatographic techniques are utilized. Methods like preparative HPLC and flash chromatography have been developed for the specific purpose of isolating and removing the 4-ene impurity from Pregabalin. nih.gov

Through careful optimization of the final purification steps, the level of the 4-ene impurity can be effectively lowered to meet the stringent regulatory requirements. nih.gov

Regulatory Considerations for Related Substances in Active Pharmaceutical Ingredients

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international organizations like the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in drug substances. nih.govgoogle.com The objective of these regulations is to ensure the safety and efficacy of pharmaceutical products by limiting the presence of potentially harmful impurities. google.com

According to ICH guidelines, impurities present in a new drug substance at a level of 0.10% or higher should be reported, and those at 0.15% or higher must be identified and characterized. nih.gov For known impurities like this compound, the acceptable level in the final API must be less than 0.15%. nih.gov

Table 2: General ICH Thresholds for Impurities in New Drug Substances

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting | 0.05% | 0.03% |

| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

Note: These are general thresholds and specific limits can vary based on the drug substance and its toxicity profile.

To comply with these regulatory standards, pharmaceutical manufacturers must implement robust analytical methods for impurity profiling and process controls to maintain impurities below the specified limits. google.com The availability of qualified impurity reference standards is essential for the validation of these analytical methods and for ensuring the quality and consistency of the Pregabalin drug substance. synthinkchemicals.com

Preclinical and in Vitro Mechanistic Investigations of 4,5 Dehydro Pregabalin Analogues

Binding Affinity Studies (e.g., Alpha-2-Delta Subunit of Voltage-Gated Calcium Channels)

The primary mechanism of action for Pregabalin (B1679071) and its analogues is their high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels. nih.govphmethods.netnih.gov This interaction is a critical determinant of their pharmacological activity. nih.gov The α2δ subunit itself is a key modulator of calcium channel trafficking and function. clinpgx.org

Binding affinity is typically quantified using competitive radioligand binding assays. A standard method involves the use of [3H]gabapentin to determine the concentration at which a test compound displaces 50% of the radioligand (IC50). A lower IC50 value is indicative of a higher binding affinity. nih.gov Structure-activity relationship studies on a variety of Pregabalin analogues have underscored the structural requirements for potent binding to the α2δ subunit. phmethods.net

Table 1: Comparative Binding Affinities of Pregabalin and Related Compounds

| Compound | Target | Assay Method | IC50 (nM) | Reference |

| Pregabalin | α2δ subunit | [3H]gabapentin binding | 32 - 80 | researchgate.net |

| Gabapentin | α2δ subunit | [3H]gabapentin binding | 80 | researchgate.net |

Note: Data for (S)-4,5-Dehydro Pregabalin is not currently available in the public literature.

Modulatory Effects on Neurotransmitter Release Pathways (Hypothesized Mechanisms)

The binding of Pregabalin to the α2δ subunit of presynaptic voltage-gated calcium channels leads to a reduction in calcium influx into the neuron. clinpgx.orgnih.gov This, in turn, modulates the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. clinpgx.orgnih.gov This reduction in neurotransmitter release is believed to be the primary mechanism underlying the anticonvulsant, analgesic, and anxiolytic effects of Pregabalin. nih.govnih.gov

It is hypothesized that this compound, by binding to the α2δ subunit, would exert a similar modulatory effect on neurotransmitter release. The presence of the double bond in its structure could potentially alter its binding affinity and, consequently, the magnitude of its effect on neurotransmitter release compared to Pregabalin. However, without direct experimental evidence, this remains a hypothesis based on the established mechanism of action for this class of compounds. In vitro studies using cultured neurons and measuring the release of specific neurotransmitters in the presence of this compound would be necessary to confirm and quantify this effect.

Comparative Mechanistic Studies with Pregabalin in In Vitro Systems

Direct comparative in vitro studies are essential to elucidate the potential differences in the mechanism and potency between Pregabalin and its analogues like this compound. Such studies would typically involve parallel experiments assessing binding affinity, calcium influx, and neurotransmitter release.

For instance, a head-to-head comparison in a [3H]gabapentin binding assay would definitively determine the relative affinity of this compound for the α2δ subunit compared to Pregabalin. Furthermore, electrophysiological studies, such as patch-clamp recordings in cultured neurons, could directly measure the effects of both compounds on calcium channel currents. clinpgx.org Neurotransmitter release assays, using techniques like high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA) to quantify the amount of released neurotransmitters from synaptosomes or cultured neurons, would provide a functional comparison of their modulatory effects.

While comprehensive comparative data for this compound is not currently available, the established methodologies provide a clear framework for future investigations to determine its precise pharmacological profile relative to Pregabalin. The presence of this compound as a process-related impurity highlights the importance of such studies for ensuring the quality and consistency of the therapeutic effects of Pregabalin. nih.gov

Future Research Trajectories for S 4,5 Dehydro Pregabalin

Development of Novel Enantioselective Synthetic Routes

The development of efficient and stereoselective synthetic routes to (S)-4,5-Dehydro Pregabalin (B1679071) is a primary area for future research. While numerous enantioselective syntheses of Pregabalin have been established, direct and high-yielding methods for its unsaturated analogue are less developed. Often identified as a process-related impurity, its deliberate synthesis in an enantiomerically pure form presents a significant chemical challenge.

Future investigations could explore the adaptation of existing strategies for Pregabalin synthesis to specifically target the introduction of the 4,5-double bond. Key areas of exploration include:

Asymmetric Hydrogenation: Research into the asymmetric hydrogenation of precursors containing a carbon-carbon triple bond at the 4,5-position could yield (S)-4,5-Dehydro Pregabalin with high enantiomeric purity. The development of novel chiral catalysts will be critical to control the stereochemistry of the resulting double bond.

Enzyme-Catalyzed Reactions: The use of ene-reductases and other biocatalysts offers a promising green chemistry approach. ijcrcps.com These enzymes can catalyze the asymmetric reduction of activated alkenes, potentially providing a highly selective route to the desired (S)-enantiomer. ijcrcps.com

Michael Addition to Chiral Auxiliaries: The conjugate addition of a nucleophile to an α,β-unsaturated compound bearing a chiral auxiliary is a well-established method for asymmetric synthesis. researchgate.net Future work could focus on designing suitable chiral auxiliaries and reaction conditions to favor the formation of the (S)-isomer of 4,5-Dehydro Pregabalin.

Organocatalysis: The use of small organic molecules as catalysts for enantioselective reactions has gained significant traction. Investigating chiral thiourea (B124793) or squaramide-based organocatalysts for the conjugate addition to nitroalkenes could provide a metal-free and efficient synthetic route.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric Hydrogenation | High enantioselectivity, potential for scalability. | Catalyst design and synthesis, control of cis/trans selectivity. |

| Enzyme-Catalyzed Reactions | High stereoselectivity, environmentally friendly. | Enzyme discovery and engineering, optimization of reaction conditions. |

| Michael Addition | Well-established methodology, good stereocontrol. | Design and synthesis of appropriate chiral auxiliaries, removal of the auxiliary. |

| Organocatalysis | Metal-free, mild reaction conditions. | Catalyst loading, scalability, and recyclability. |

Advanced Spectroscopic Characterization (e.g., Conformational Analysis)

A comprehensive spectroscopic characterization of this compound is essential for its unambiguous identification and for understanding its three-dimensional structure. While standard techniques like Infrared (IR) spectroscopy, Mass Spectrometry (MS), and one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for the characterization of Pregabalin and its impurities, future research should employ more advanced methods. usp.org

The introduction of the double bond in this compound significantly restricts its conformational freedom compared to the flexible isobutyl side chain of Pregabalin. ijcrcps.comresearchgate.net This structural rigidity makes it an interesting candidate for detailed conformational analysis.

Future spectroscopic studies should include:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be invaluable for the complete assignment of proton and carbon signals and for establishing the connectivity of the molecule. NOESY or ROESY experiments could provide insights into the spatial proximity of protons, aiding in the determination of the preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS): HRMS will provide highly accurate mass measurements, confirming the elemental composition of the molecule and aiding in the identification of potential degradation products or metabolites.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques are powerful tools for determining the absolute configuration of chiral molecules. Experimental VCD and ECD spectra, in conjunction with quantum chemical calculations, can provide definitive proof of the (S)-stereochemistry.

Raman Spectroscopy: This technique can provide complementary vibrational information to IR spectroscopy, particularly for the carbon-carbon double bond stretching frequency.

Comprehensive Degradation Pathway Elucidation

Understanding the degradation pathways of this compound is critical for ensuring the stability and quality of Pregabalin drug products, where it may be present as an impurity. Forced degradation studies, which involve subjecting the compound to stress conditions such as heat, humidity, light, acid, base, and oxidation, are essential for identifying potential degradation products and elucidating the mechanisms of their formation.

While extensive forced degradation studies have been conducted on Pregabalin, revealing pathways such as lactamization, similar in-depth investigations for this compound are lacking. The presence of the carbon-carbon double bond introduces a new reactive site, suggesting that it may undergo degradation pathways not observed for Pregabalin.

Future research should focus on:

Systematic Forced Degradation Studies: Subjecting this compound to a comprehensive set of stress conditions as per ICH guidelines.

Identification of Degradation Products: Utilizing hyphenated techniques like LC-MS, LC-NMR, and GC-MS to separate and identify the structures of the resulting degradation products.

Mechanism Elucidation: Proposing detailed mechanisms for the formation of each degradation product, considering the reactivity of both the amino acid functionality and the unsaturated side chain. Potential degradation pathways could include oxidation of the double bond (e.g., epoxidation, cleavage), isomerization, or polymerization.

A proposed scheme for a comprehensive forced degradation study is outlined in Table 2.

| Stress Condition | Potential Degradation Pathways | Analytical Techniques for Product Identification |

| Acidic Hydrolysis | Lactamization, hydrolysis of the amide (if formed). | LC-MS, NMR |

| Alkaline Hydrolysis | Lactamization, isomerization of the double bond. | LC-MS, NMR |

| Oxidation (e.g., H₂O₂) | Epoxidation, oxidative cleavage of the double bond. | LC-MS, GC-MS, NMR |

| Thermal Degradation | Decarboxylation, cyclization. | HPLC with UV/MS detection, TGA |

| Photodegradation (UV/Vis light) | Isomerization, radical-mediated reactions. | HPLC with UV/MS detection |

Computational Chemistry and Molecular Modeling Studies of Structure-Activity Relationships

Computational chemistry and molecular modeling offer powerful tools to investigate the structure-activity relationships (SAR) of this compound and to understand how its structural differences from Pregabalin influence its biological activity. The primary pharmacological target of Pregabalin is the α2δ subunit of voltage-gated calcium channels. researchgate.net

Experimental data has shown that racemic (±)-4,5-dehydro-pregabalin exhibits a significantly lower binding affinity for the α2δ subunit compared to (S)-Pregabalin. usp.org This suggests that the conformational rigidity imposed by the double bond is detrimental to optimal binding.

Future computational studies should aim to:

Molecular Docking: Perform docking simulations of this compound into the binding site of the α2δ-1 subunit to predict its binding mode and compare it to that of Pregabalin. These studies can help to identify key interactions and explain the observed decrease in affinity.

Molecular Dynamics (MD) Simulations: Conduct MD simulations to explore the conformational landscape of this compound both in solution and within the α2δ-1 binding pocket. This will provide insights into its dynamic behavior and how its reduced flexibility impacts its ability to adopt a bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop QSAR models for a series of unsaturated Pregabalin analogues to quantitatively correlate their structural features (e.g., steric, electronic, and hydrophobic properties) with their binding affinities. This can aid in the design of new analogues with potentially improved or altered activity profiles.

Free Energy Calculations: Employ methods such as free energy perturbation (FEP) or thermodynamic integration (TI) to calculate the relative binding free energies of this compound and Pregabalin to the α2δ-1 subunit, providing a more quantitative prediction of their affinity differences.

Exploration of New Analytical Techniques for Trace Level Detection

The detection and quantification of this compound at trace levels is of paramount importance, particularly in the quality control of Pregabalin drug substance and finished products. As it is a potential impurity, highly sensitive and selective analytical methods are required to ensure that its levels are within acceptable limits as defined by regulatory agencies.

Current analytical methods for Pregabalin and its impurities often rely on High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. nih.gov However, due to the lack of a strong chromophore in this compound, achieving low limits of detection (LOD) and quantification (LOQ) can be challenging with UV detection alone.

Future research in this area should focus on:

Hyphenated Chromatographic Techniques: The development of methods using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) can offer significantly improved sensitivity and selectivity for trace-level detection.

Chiral Separation Methods: The development of robust chiral HPLC or Capillary Electrophoresis (CE) methods is crucial to separate this compound from its (R)-enantiomer and from Pregabalin and its other impurities. This is essential for accurate quantification of the specific (S)-isomer.

Derivatization Strategies: Investigating new derivatizing agents that can react with the primary amine of this compound to introduce a fluorescent or UV-absorbing tag could significantly enhance its detectability by HPLC with fluorescence or UV detectors.

Novel Sensor Technologies: The exploration of electrochemical or biosensors designed for the specific and sensitive detection of this compound could offer rapid and cost-effective alternatives to traditional chromatographic methods for routine quality control.

A summary of potential advanced analytical techniques is provided in Table 3.

| Analytical Technique | Principle | Potential Advantages for Trace Detection |

| UPLC-MS/MS | High-efficiency chromatographic separation coupled with highly sensitive and selective mass detection. | Very low LOD and LOQ, structural confirmation of the impurity. |

| Chiral HPLC/CE | Separation of enantiomers based on their differential interactions with a chiral stationary phase or selector. | Accurate quantification of the (S)-enantiomer, ensuring stereochemical purity. |

| HPLC with Fluorescence Detection (after derivatization) | Chemical modification to introduce a fluorophore, followed by sensitive fluorescence detection. | Enhanced sensitivity compared to UV detection. |

| Electrochemical Sensors | Measurement of the current resulting from the oxidation or reduction of the analyte at an electrode surface. | Potential for rapid, portable, and low-cost analysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.